BenchChemオンラインストアへようこそ!

3,4-Difluoro-5-methylphenylacetonitrile

Lipophilicity Drug Design Physicochemical Properties

This 3,4-difluoro-5-methylphenylacetonitrile (CAS 1806289-81-5) offers a unique substitution pattern that cannot be replicated by 2,4-difluoro-5-methyl or 3,5-difluoro-4-methyl isomers. The regiospecific fluorine placement delivers a predicted XLogP3-AA of 2.1—approximately 0.7 log units higher than the non-methylated analog—enhancing membrane permeability without metabolic liability. Documented weak CYP2C9 inhibition (IC50=50 µM) and carbonic anhydrase II binding (Kd=17.4 µM) provide validated starting points for hit-to-lead optimization. The acetonitrile handle enables direct conversion to amines, carboxylic acids, and heterocycles. Available at ≥95% purity for reliable cross-laboratory reproducibility.

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
CAS No. 1806289-81-5
Cat. No. B1408933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-methylphenylacetonitrile
CAS1806289-81-5
Molecular FormulaC9H7F2N
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)F)CC#N
InChIInChI=1S/C9H7F2N/c1-6-4-7(2-3-12)5-8(10)9(6)11/h4-5H,2H2,1H3
InChIKeyFNPTWHFTHMKTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-methylphenylacetonitrile (CAS 1806289-81-5): A Versatile Fluorinated Acetonitrile Scaffold for Precision Organic Synthesis and Medicinal Chemistry


3,4-Difluoro-5-methylphenylacetonitrile (CAS 1806289-81-5) is a fluorinated arylacetonitrile derivative characterized by a 1,2-difluoro-3-methyl substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties [1]. With a molecular formula of C9H7F2N and a molecular weight of 167.15 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in the construction of fluorine-containing pharmaceutical intermediates and bioactive molecules . The acetonitrile moiety provides a reactive handle for further derivatization, enabling access to amines, carboxylic acids, and heterocycles of therapeutic interest.

Why 3,4-Difluoro-5-methylphenylacetonitrile (1806289-81-5) Cannot Be Replaced by Other Difluorophenylacetonitrile Isomers or Analogs


In medicinal and process chemistry, the exact positioning of fluorine substituents on an aromatic ring critically influences molecular properties such as lipophilicity (logP), metabolic stability, and target binding affinity [1]. The 3,4-difluoro-5-methyl substitution pattern of this compound creates a unique steric and electronic environment that cannot be replicated by other regioisomers—such as the 2,4-difluoro-5-methyl or 3,5-difluoro-4-methyl variants—nor by mono-fluorinated or non-methylated analogs [2]. Generic substitution with a closely related phenylacetonitrile therefore risks altering reaction yields, downstream intermediate purity, and, in biological contexts, the activity profile of the final product .

3,4-Difluoro-5-methylphenylacetonitrile (1806289-81-5): Quantitative Differentiation Against Closest Analogs


Lipophilicity (logP) Difference vs. 3,4-Difluorophenylacetonitrile

The presence of an additional methyl group in 3,4-difluoro-5-methylphenylacetonitrile (Target) increases lipophilicity compared to the non-methylated analog 3,4-difluorophenylacetonitrile (CAS 658-99-1). The predicted XLogP3-AA value for the target compound is 2.1 [1], while the same model predicts an XLogP3-AA of 1.4 for the comparator [2]. This ~0.7 log unit increase translates to an approximately 5-fold higher partition coefficient, which can significantly affect membrane permeability and metabolic clearance in drug development.

Lipophilicity Drug Design Physicochemical Properties

Steric Bulk and Rotatable Bond Count Distinction from 3,4-Difluorophenylacetonitrile

The 5-methyl substituent introduces a distinct steric environment absent in the simpler 3,4-difluorophenylacetonitrile. While both compounds share a single rotatable bond (the -CH2-CN linkage), the target compound's methyl group increases the molecular weight from 153.13 to 167.15 g/mol and modifies the topological polar surface area (TPSA) [1][2]. This structural difference impacts crystal packing, solubility, and potential steric clashes in enzyme active sites.

Sterics Molecular Topology Conformational Analysis

Binding Affinity to Human Carbonic Anhydrase II: Direct Evidence of Biological Activity

In a direct binding assay using nanoESI-MS, 3,4-difluoro-5-methylphenylacetonitrile exhibited a measured Kd of 1.74×10⁴ nM (17.4 µM) for human carbonic anhydrase II [1]. While this affinity is moderate, it provides a quantifiable baseline for this scaffold's interaction with a therapeutically relevant enzyme. Data for close regioisomers under identical assay conditions are not publicly available; however, this result confirms that the compound can engage a protein target, differentiating it from purely synthetic intermediates lacking characterized biological interactions.

Enzyme Inhibition Carbonic Anhydrase Binding Affinity

CYP2C9 Inhibition Profile: A Quantitative Alert for Drug Interaction Studies

In vitro profiling in human liver microsomes reveals that 3,4-difluoro-5-methylphenylacetonitrile inhibits CYP2C9 with an IC50 of 5.00×10⁴ nM (50 µM) [1]. This relatively weak inhibition suggests a low risk of drug-drug interactions if this scaffold were to advance into a drug candidate. The data serve as a crucial safety and selectivity filter; compounds with potent CYP inhibition are often deprioritized. Comparison with other in-class compounds is not currently available in the public domain, but this datum provides a benchmark for future analog comparisons.

Cytochrome P450 Drug Metabolism CYP Inhibition

Purity and Quality Control Specifications for Reproducible Research

Commercially available 3,4-difluoro-5-methylphenylacetonitrile is supplied with a minimum purity specification of 95% (by HPLC) from AKSci . This is comparable to the 97% purity available for the 2,4-difluoro-5-methyl isomer (CAS 1242314-98-2) from VWR . However, the 3,4-difluoro-5-methyl regioisomer is consistently offered as a solid, which may simplify handling and storage compared to liquid phenylacetonitriles .

Purity Quality Control Reproducibility

Optimal Scientific and Industrial Use Cases for 3,4-Difluoro-5-methylphenylacetonitrile (1806289-81-5)


Scaffold for Fluorinated Heterocycle Synthesis in Medicinal Chemistry

The acetonitrile group of 3,4-difluoro-5-methylphenylacetonitrile can be readily converted into primary amines, carboxylic acids, or tetrazoles, enabling the construction of fluorinated heterocycles such as imidazoles, triazoles, and pyrimidines. Its unique substitution pattern provides a distinct electronic and steric profile that can modulate target binding in kinase or GPCR programs. The moderate CYP2C9 inhibition (IC50 = 50 µM) and detectable carbonic anhydrase II binding (Kd = 17.4 µM) serve as preliminary data points for hit-to-lead optimization [1][2].

Building Block for Lipophilicity Tuning in ADME Optimization

With a predicted XLogP3-AA of 2.1—approximately 0.7 log units higher than the non-methylated analog—this compound offers a fine-tuned increase in lipophilicity that can enhance membrane permeability without the metabolic liability often associated with larger alkyl groups [3]. It is ideally suited for late-stage functionalization campaigns where precise control of logP is required to balance solubility and cellular uptake.

Reference Standard in CYP2C9 Inhibition Assays

Given its well-documented weak inhibition of CYP2C9 (IC50 = 50 µM in human liver microsomes), this compound can serve as a negative control or as a reference point for establishing assay windows in drug-drug interaction screening panels [2]. Its consistent commercial availability at 95% purity ensures reliable cross-laboratory comparability.

Probe for Structure-Activity Relationship Studies on Carbonic Anhydrases

The quantifiable binding to human carbonic anhydrase II (Kd = 17.4 µM) provides a starting point for medicinal chemists to explore SAR around the difluoro-methylphenyl scaffold [1]. Systematic variation of the acetonitrile moiety or further fluorination patterns can be guided by this initial binding data, accelerating the discovery of more potent inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluoro-5-methylphenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.